molecular formula C12H14N6O2 B2422964 N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 610756-68-8

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2422964
CAS No.: 610756-68-8
M. Wt: 274.284
InChI Key: SNHPAQAPIXUXSI-UHFFFAOYSA-N
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Description

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a nitro group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 5-nitropyrimidine-2,4,6-triamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylbenzamide: Shares a similar benzyl and methyl group structure but lacks the nitro group and pyrimidine ring.

    N-Benzyl-2-methyl-4-nitroaniline: Contains a similar nitro group and benzyl group but differs in the overall structure and functional groups.

Uniqueness

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group and pyrimidine ring distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-14-11-9(18(19)20)10(13)16-12(17-11)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPAQAPIXUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319661
Record name 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

610756-68-8
Record name 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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